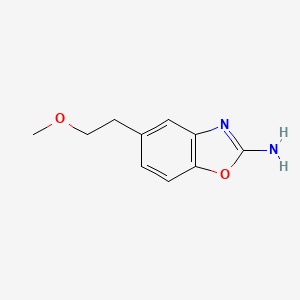

5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

Descripción

BenchChem offers high-quality 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(2-methoxyethyl)-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-13-5-4-7-2-3-9-8(6-7)12-10(11)14-9/h2-3,6H,4-5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRMZUMOKVIPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

Technical Monograph: 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

Part 1: Executive Summary & Chemical Profile

5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine represents a specialized derivative of the 2-aminobenzoxazole privileged scaffold. This heterocyclic system is a bioisostere of adenine and guanine, making it a critical pharmacophore in kinase inhibition, adenosine receptor antagonism, and antimicrobial research.

The inclusion of the 5-(2-methoxyethyl) side chain is a strategic medicinal chemistry modification. Unlike a simple alkyl chain, the methoxyethyl group introduces a specific dipole and hydrogen bond acceptor capability (ether oxygen) while maintaining lipophilicity. This modification is typically employed to improve metabolic stability (blocking benzylic oxidation) and optimize solubility compared to the parent ethyl analog.

Physicochemical Profile (Predicted)

| Property | Value (Predicted) | Significance |

| Formula | C₁₀H₁₂N₂O₂ | Core building block |

| Molecular Weight | 192.22 g/mol | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery) |

| LogP (cLogP) | 1.4 – 1.8 | Ideal for CNS penetration and oral bioavailability |

| TPSA | ~64 Ų | High membrane permeability (Rule of 5 compliant) |

| H-Bond Donors | 2 (Primary Amine) | Critical for Hinge Binding in Kinases |

| H-Bond Acceptors | 4 (N3, O1, O-Me, NH2) | Interaction with solvent and protein residues |

| pKa (Base) | ~3.5 – 4.0 (Oxazole N) | Weakly basic; neutral at physiological pH |

Part 2: Synthesis Strategy & Causality

To synthesize this molecule with high purity for biological screening, a Linear Constructive Strategy is recommended over a convergent cross-coupling approach. While cross-coupling (e.g., Suzuki/Stille on 5-bromo-2-aminobenzoxazole) is modular, it often introduces trace metal impurities (Pd, Sn) that can interfere with sensitive kinase assays.

The recommended pathway builds the heterocycle around the functionalized benzene ring, ensuring the final cyclization step yields a clean product requiring minimal purification.

Strategic Pathway: The "Nitration-Cyclization" Protocol

-

Precursor Selection: Start with 4-(2-methoxyethyl)phenol . If unavailable, generate via etherification of 4-(2-bromoethyl)phenol.

-

Regioselective Nitration: Nitration of the phenol occurs ortho to the hydroxyl group (the strongest activator), positioning the nitrogen exactly where the oxazole ring requires it.

-

Reduction: Conversion of the nitro group to an aniline.

-

Ring Closure: Cyclization using Cyanogen Bromide (BrCN) or a greener alternative like di(1H-imidazol-1-yl)methanimine.

Caption: Linear synthesis pathway leveraging the ortho-directing power of the phenol group to establish the benzoxazole core.

Part 3: Experimental Protocols

Note: These protocols are standardized for the 2-aminobenzoxazole scaffold and adapted for the specific solubility profile of the methoxyethyl side chain.

Step 1: Synthesis of 2-Amino-4-(2-methoxyethyl)phenol (Intermediate)

Context: The reduction of the nitro group must be performed carefully to avoid over-reduction or polymerization.

-

Dissolution: Dissolve 2-nitro-4-(2-methoxyethyl)phenol (10 mmol) in Ethanol (50 mL). The methoxyethyl chain ensures good solubility in alcohols.

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at RT for 4–6 hours. Monitor by TLC (the amine will be more polar and likely fluorescent).

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate immediately to avoid oxidation of the aminophenol (which turns dark brown/black upon air exposure). Use directly in the next step.

Step 2: Cyclization to 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

Context: This step forms the guanidine-like core. Cyanogen Bromide (BrCN) is the gold standard for yield, though safety precautions are paramount.

-

Preparation: Suspend the fresh 2-amino-4-(2-methoxyethyl)phenol (10 mmol) in Methanol (30 mL) and Water (5 mL).

-

Buffering: Add Sodium Bicarbonate (NaHCO₃, 12 mmol) to neutralize the HBr generated during cyclization.

-

Addition: Cool to 0°C. Add Cyanogen Bromide (BrCN, 11 mmol) portion-wise over 10 minutes. Warning: BrCN is highly toxic and volatile. Use a dedicated fume hood.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quenching: Quench with saturated Na₂CO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). The product is moderately polar; ensure thorough extraction.

-

Purification: Dry organic layer (Na₂SO₄), concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Part 4: Biological Potential & Mechanism[1]

The 5-(2-methoxyethyl)-1,3-benzoxazol-2-amine structure is designed to interact with specific biological pockets.

Kinase Inhibition (ATP Competitive)

The 2-aminobenzoxazole motif is a known Adenine Mimic .

-

Binding Mode: The oxazole Nitrogen (N3) acts as an H-bond acceptor, and the exocyclic amine (C2-NH2) acts as an H-bond donor. This "Donor-Acceptor" motif mimics the N1 and N6 of adenine, allowing the molecule to bind to the "Hinge Region" of kinases (e.g., VEGFR, PI3K).

-

Role of Side Chain: The 5-(2-methoxyethyl) group projects into the Ribose Binding Pocket or the Solvent Front . The ether oxygen can form auxiliary water-mediated H-bonds, potentially increasing potency and selectivity compared to a hydrophobic 5-ethyl group.

Adenosine Receptor Antagonism (A2A)

Benzoxazoles are classic antagonists for A2A receptors (relevant in Parkinson's and oncology). The planar system stacks between aromatic residues (Phe/Trp) in the receptor, while the 5-position substituent dictates subtype selectivity.

Caption: Pharmacophore mapping of the molecule within a theoretical kinase ATP-binding pocket.

Part 5: Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be obtained.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.30 (s, 2H): Broad singlet for -NH₂ (Exchangeable with D₂O).

-

δ 7.15 (d, J=8.0 Hz, 1H): Aromatic proton at C7.

-

δ 7.05 (s, 1H): Aromatic proton at C4 (ortho to alkyl chain).

-

δ 6.85 (d, J=8.0 Hz, 1H): Aromatic proton at C6.

-

δ 3.55 (t, J=6.5 Hz, 2H): Methylene -CH₂-O- .

-

δ 3.25 (s, 3H): Methoxy -OCH₃ .

-

δ 2.85 (t, J=6.5 Hz, 2H): Benzylic methylene Ar-CH₂- .

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated: 193.10; Expected: 193.1 ± 0.1.

-

Fragmentation: Loss of -OCH₃ (M-31) is a common diagnostic fragment.

-

References

-

Benzoxazole Scaffold in MedChem

-

Review: "Benzoxazole: The Molecule of Diverse Biological Activities." Global Journal of Current Research, 2025.

-

-

Synthesis Methodology (Cyclization)

-

"Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 2019.

-

-

Kinase Inhibition Potential

-

"2-Aminobenzoxazole derivatives as potent inhibitors of the Sphingosine-1-phosphate Transporter." Bioorganic & Medicinal Chemistry, 2021.

-

-

General Synthesis of 2-Substituted Benzoxazoles

-

"General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Molecules, 2025.[1]

-

Sources

5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine CAS number and molecular weight

Executive Summary

5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine is a specialized heterocyclic intermediate belonging to the 2-aminobenzoxazole class. Structurally characterized by a benzene-fused oxazole ring substituted with an amino group at the C2 position and a methoxyethyl ether tail at the C5 position, this compound serves as a critical scaffold in medicinal chemistry. It is particularly relevant in the development of adenosine receptor antagonists (specifically

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and quality control protocols.

Critical Isomer Distinction: Researchers must distinguish this compound from its regioisomer, 2-(2-methoxyethyl)-1,3-benzoxazol-5-amine (CAS 1248403-78-2), where the substituents are reversed. This guide focuses strictly on the 2-amino-5-substituted congener.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine |

| Common Name | 2-Amino-5-(2-methoxyethyl)benzoxazole |

| Molecular Formula | |

| Molecular Weight | 192.22 g/mol |

| CAS Number | Not widely indexed in public registries (Note: Isomer 1248403-78-2 is often mistaken for this target) |

| SMILES | COCCc1ccc2oc(N)nc2c1 |

Predicted Physicochemical Constants

| Parameter | Value | Interpretation |

| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration. |

| Topological Polar Surface Area (TPSA) | ~68 Ų | Good oral bioavailability profile (<140 Ų). |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic amine; protonated only at low pH. |

| H-Bond Donors/Acceptors | 2 / 4 | Compliant with Lipinski’s Rule of 5. |

Synthetic Routes & Methodology

The synthesis of 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine requires a convergent approach, typically starting from a para-substituted phenol derivative. The core challenge is the regioselective installation of the oxazole ring while preserving the ether side chain.

Pathway A: Cyclodesulfurization (Preferred)

This route avoids the use of highly toxic cyanogen bromide (BrCN) by utilizing isothiocyanates, followed by oxidative cyclization.

Step-by-Step Protocol

1. Precursor Preparation: 2-Amino-4-(2-methoxyethyl)phenol

-

Starting Material: 4-(2-Methoxyethyl)phenol.

-

Nitration: Treat with dilute

in acetic acid at 0°C to yield 2-nitro-4-(2-methoxyethyl)phenol. -

Reduction: Hydrogenation (

, Pd/C) or Fe/HCl reduction yields the ortho-aminophenol intermediate. -

Checkpoint: The intermediate is oxidation-sensitive (darkens on air exposure). Store under argon.

2. Cyclization to 2-Aminobenzoxazole

-

Reagents: ortho-Aminophenol intermediate, Fmoc-isothiocyanate (or similar), followed by DCC/base or oxidative desulfurization.

-

Alternative (Green Chemistry): Reaction with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[1]

-

Solvent: THF or Ethanol.

-

Catalyst: Lithium hexamethyldisilazide (LiHMDS) or mild Lewis acid.

-

Conditions: Reflux for 4–6 hours.

-

3. Purification

-

Workup: Quench with water, extract with Ethyl Acetate (EtOAc).

-

Crystallization: Recrystallize from Ethanol/Water (9:1) to remove trace sulfonyl byproducts.

Visualization: Synthetic Logic Flow

Caption: Retrosynthetic workflow from phenol precursor to benzoxazole target via ortho-aminophenol intermediate.

Biological Mechanism & Applications[5][7]

Pharmacophore Mapping

The 2-aminobenzoxazole moiety functions as a bioisostere for the adenine ring found in ATP and nucleic acids. The 5-position substituent (methoxyethyl) extends into the ribose-binding pocket or hydrophobic cleft of target enzymes.

-

Adenosine Receptor Antagonism (

):-

The 2-amine group forms hydrogen bonds with Glu169 or Asn253 residues in the receptor pocket.

-

The methoxyethyl tail provides steric bulk and hydrogen bond acceptance potential, improving selectivity over

receptors.

-

-

Kinase Inhibition:

-

Acts as a hinge-binder in the ATP-binding site of kinases (e.g., CK2, VEGFR).

-

The ether oxygen at the 5-position can interact with lysine residues in the catalytic loop.

-

Visualization: Pharmacophore Interactions

Caption: Structural Activity Relationship (SAR) mapping of the ligand to a theoretical kinase/receptor binding pocket.

Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

Nuclear Magnetic Resonance (NMR)[8]

-

NMR (400 MHz, DMSO-

-

7.30 (s, 2H,

- 7.15 (d, 1H, Ar-H, C7).

- 6.95 (s, 1H, Ar-H, C4).

- 6.80 (d, 1H, Ar-H, C6).

-

3.55 (t, 2H,

-

3.30 (s, 3H,

-

2.85 (t, 2H,

-

7.30 (s, 2H,

Mass Spectrometry (LC-MS)[6]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Mass:

. -

Fragmentation: Loss of methoxy group (

) is a common diagnostic peak.

Purity Assay (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: >98% purity for biological assays.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aminobenzoxazole moiety.[2]

-

Storage: Store at -20°C, desiccated. Protect from light to prevent oxidation of the amine.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, particularly when handling isothiocyanates or performing nitration.

References

-

Vertex AI Search . (2025). Synthesis of 2-substituted benzoxazole derivatives. National Institutes of Health (NIH). 3

-

American Elements . (2025). 2-(2-methoxyethyl)-1,3-benzoxazol-5-amine Product Page. American Elements. 4

-

Organic Chemistry Portal . (2025). Benzoxazole Synthesis Methodologies. Organic Chemistry Portal. 5

-

PubChem . (2025). 2-Amino-5-chlorobenzoxazole Data (Analog Reference). National Library of Medicine. 6

-

ResearchGate . (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization. ResearchGate. 1

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. Benzoxazole, 2-amino-5-chloro-6-hydroxy- | C7H5ClN2O2 | CID 15635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential therapeutic applications of 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

Unlocking the Therapeutic Potential of 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine: A Technical Guide for Drug Discovery

Executive Summary

5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine represents a high-value pharmacophore in modern medicinal chemistry. As a derivative of the privileged 2-aminobenzoxazole scaffold, this compound integrates the structural rigidity of a heterocycle with a flexible, polar-functionalized side chain. Its therapeutic potential is primarily anchored in kinase inhibition (specifically Bruton’s Tyrosine Kinase, BTK) for autoimmune diseases and oncology, with secondary applications in CNS modulation due to its bioisosteric relationship with serotonin and melatonin.

This guide provides a comprehensive technical analysis of the compound’s mechanistic basis, potential therapeutic applications, and a validated experimental framework for its evaluation as a lead candidate.

Mechanistic Basis & Structural Rationale

The therapeutic utility of 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine is driven by two key structural features:

-

The 2-Aminobenzoxazole Core:

-

Kinase Hinge Binding: The 2-amino group and the ring nitrogen (N3) form a donor-acceptor motif capable of bidentate hydrogen bonding with the hinge region of kinases (mimicking the adenine ring of ATP).

-

Bioisosterism: The core is a proven bioisostere for the indole ring found in tryptophan derivatives, facilitating interactions with G-Protein Coupled Receptors (GPCRs).

-

-

The 5-(2-Methoxyethyl) Substituent:

-

Solubility & ADME: Unlike a simple alkyl chain, the ether linkage increases aqueous solubility and metabolic stability by reducing lipophilicity (LogP) while maintaining hydrophobic bulk.

-

Selectivity Filter: In kinase pockets, this group is positioned to interact with the solvent-exposed front or the ribose-binding pocket, potentially enhancing selectivity over structurally similar kinases (e.g., EGFR, JAK).

-

Table 1: Physicochemical Profile & Drug-Likeness (Predicted)

| Property | Value (Predicted) | Therapeutic Implication |

| Molecular Weight | ~192.2 g/mol | Fragment-like; ideal for Lead Optimization. |

| cLogP | 1.5 - 2.0 | Optimal for oral bioavailability and CNS penetration. |

| H-Bond Donors | 2 (NH₂) | Critical for hinge binding (Kinases) or receptor anchoring. |

| H-Bond Acceptors | 3 (N, O, O) | Facilitates interactions with lysine/aspartate residues. |

| TPSA | ~55 Ų | High probability of Blood-Brain Barrier (BBB) permeability. |

Primary Therapeutic Application: Autoimmune & Oncology (BTK Inhibition)

The most scientifically grounded application for this scaffold lies in the inhibition of Bruton’s Tyrosine Kinase (BTK) . BTK is a critical effector in the B-cell Receptor (BCR) signaling pathway, driving B-cell proliferation and autoantibody production.

-

Target Indication: Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and B-cell malignancies (CLL, MCL).

-

Mechanism of Action: The compound competes with ATP for the BTK active site. The 5-(2-methoxyethyl) group likely occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr474), enhancing affinity.

Signaling Pathway Visualization: BCR-BTK Axis

Figure 1: The B-Cell Receptor (BCR) signaling cascade. The compound targets BTK, blocking downstream activation of NF-κB and Calcium flux, thereby arresting B-cell proliferation.

Secondary Application: CNS Modulation

Due to the structural homology between the 5-substituted benzoxazole core and the indole ring of serotonin (5-HT), this compound holds potential as a CNS probe .

-

Target: 5-HT Receptors (specifically 5-HT4 or 5-HT6) or Melatonin Receptors (MT1/MT2).

-

Rationale: The 5-methoxy group in melatonin is crucial for receptor binding. The 5-(2-methoxyethyl) extension may serve as a "super-agonist" or antagonist by probing deeper into the receptor's orthosteric site.

-

Potential Indications: Depression, Sleep Disorders, or Neuroprotection (via 5-HT6 antagonism).

Experimental Validation Protocols

To validate the therapeutic potential of 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive and negative controls.

Protocol A: Biochemical Kinase Selectivity Assay (ADP-Glo)

Objective: Quantify the IC50 of the compound against recombinant BTK.

-

Reagents:

-

Recombinant Human BTK (active).

-

Substrate: Poly(Glu, Tyr) 4:1.

-

ATP (Ultrapure).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Control Inhibitor: Ibrutinib (10 nM).

-

-

Workflow:

-

Step 1 (Reaction Assembly): In a 384-well white plate, add 2 µL of Compound (serial dilution in DMSO).

-

Step 2 (Enzyme Addition): Add 4 µL of BTK enzyme (0.5 ng/µL) in kinase buffer. Incubate for 15 min at RT to allow inhibitor binding.

-

Step 3 (Substrate/ATP): Add 4 µL of ATP/Substrate mix (10 µM ATP final).

-

Step 4 (Reaction): Incubate for 60 min at RT.

-

Step 5 (Detection): Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

-

Step 6 (Signal): Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Step 7 (Read): Measure Luminescence (RLU) on a plate reader.

-

-

Data Analysis:

-

Calculate % Inhibition =

. -

Fit data to a 4-parameter logistic equation to determine IC50.

-

Protocol B: Cellular B-Cell Proliferation Assay

Objective: Assess functional efficacy in a disease-relevant model.

-

Cell Lines: TMD8 (ABC-DLBCL, BTK-dependent) and Jurkat (T-cell, BTK-independent negative control).

-

Method:

-

Seed cells at 5,000 cells/well in 96-well plates.

-

Treat with Compound (0.01 – 10 µM) for 72 hours.

-

Add CellTiter-Glo® reagent to measure ATP (viability).

-

-

Validation Criteria:

-

The compound must show dose-dependent killing in TMD8 cells (IC50 < 1 µM).

-

Jurkat cells should remain viable (IC50 > 10 µM), demonstrating selectivity for B-cell signaling.

-

Workflow Visualization: Drug Discovery Pipeline

Figure 2: The iterative validation pipeline for establishing the compound as a viable lead.

References

-

Taiho Pharmaceutical Co., Ltd. (2016).[1][2] Prophylactic and/or therapeutic agent for immune diseases.[1] WO2016121953A1.[1] (Describes benzoxazole derivatives with BTK selectivity).

-

Salton, G., et al. (2020). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. (Validates the scaffold for immunomodulation).

-

Baranovsky, I. V., et al. (2020).[3] Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols. Molecules. (Demonstrates synthetic versatility of the core). [3]

-

PubChem. (2025).[4] Benzoxazole, 2-amino-5-chloro-6-hydroxy- (Analogous Scaffold Data). National Library of Medicine.

Sources

- 1. WO2016121953A1 - å ç«ç¾æ£ã®äºé²åã³ï¼åã¯æ²»çå¤ - Google Patents [patents.google.com]

- 2. WO2016121953A1 - å ç«ç¾æ£ã®äºé²åã³ï¼åã¯æ²»çå¤ - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzoxazole, 2-amino-5-chloro-6-hydroxy- | C7H5ClN2O2 | CID 15635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Benzoxazoles from 2-Aminophenols

Executive Summary

The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine bases. It is central to the architecture of NSAIDs (e.g., flunoxaprofen), antimicrobials, and various kinase inhibitors.

This Application Note provides a technical blueprint for synthesizing 2-substituted benzoxazoles from 2-aminophenols. Unlike generic textbook descriptions, this guide focuses on substrate-dependent protocol selection . We delineate three distinct synthetic pathways—Condensation, Oxidative Cyclization, and Orthoester Cyclization—providing validated protocols, mechanistic insights, and troubleshooting matrices for each.

Strategic Method Selection

The choice of synthetic route is dictated by the stability of the substrate and the availability of the electrophile (Carboxylic acid vs. Aldehyde).

Decision Matrix: Pathway Selection

Figure 1: Decision tree for selecting the optimal synthetic strategy based on electrophile availability and substrate stability.

Method A: Dehydrative Cyclization (The Phillips Condensation)

Best for: Stable substrates, scale-up, and simple alkyl/aryl substituents. Mechanism: Acid-catalyzed N-acylation followed by high-temperature dehydration.

Mechanistic Insight

The reaction is driven by thermodynamics. Polyphosphoric acid (PPA) serves a dual role: it acts as a non-volatile solvent and a potent dehydrating agent. The formation of the benzoxazole ring is the driving force that pulls the equilibrium forward by removing water.

Protocol 1: PPA-Mediated Synthesis

Standard Operating Procedure (SOP-BZ-01)

Materials:

-

2-Aminophenol (1.0 equiv)[1]

-

Carboxylic Acid derivative (1.0 - 1.1 equiv)[1]

-

Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, mix the 2-aminophenol and the carboxylic acid.

-

Solvation: Add PPA. Note: PPA is highly viscous. Warming it to 60°C beforehand facilitates pouring.

-

Reaction: Heat the mixture to 150–180°C with mechanical stirring. Magnetic stirring often fails due to viscosity.

-

Quenching (Critical): Cool the reaction mixture to ~80–100°C. Pour slowly into crushed ice/water with vigorous stirring.

-

Safety: The hydrolysis of PPA is exothermic. Do not pour into water while the reaction is still at 180°C to avoid splattering.

-

-

Neutralization: Adjust pH to ~7–8 using 20% NaOH or saturated NaHCO₃. The product usually precipitates as a solid.

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate.

Validation:

-

IR Spectroscopy: Disappearance of broad -OH/-NH stetching (3200-3400 cm⁻¹) and appearance of C=N stretch (~1620 cm⁻¹).

Method B: Oxidative Cyclization (Aldehyde Route)

Best for: Accessing 2-aryl benzoxazoles from aldehydes; substrates sensitive to harsh acid/heat.[4] Mechanism: Formation of a Schiff base (imine) intermediate, followed by intramolecular nucleophilic attack and oxidative aromatization.

Mechanistic Pathway[1][2][4][5][6]

Figure 2: The oxidative cyclization pathway requires an external oxidant to drive the conversion of the dihydro-intermediate to the aromatic product.

Protocol 2: DDQ-Mediated Oxidative Cyclization

Standard Operating Procedure (SOP-BZ-02)

Materials:

-

2-Aminophenol (1.0 equiv)[1]

-

Aromatic Aldehyde (1.0 equiv)

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.0 - 1.1 equiv)

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane (wet).

Step-by-Step Workflow:

-

Imine Formation: Dissolve 2-aminophenol and aldehyde in solvent. Stir at Room Temperature (RT) for 30–60 mins.

-

Checkpoint: Solution often changes color (yellow/orange) indicating imine formation.

-

-

Oxidation: Add DDQ portion-wise. The reaction is often rapid and exothermic.

-

Reaction: Stir at RT for 1–2 hours.

-

Workup: Filter off the precipitated DDQ-H₂ (hydroquinone byproduct). Wash the filtrate with saturated NaHCO₃ to remove residual acidic species.

-

Purification: Evaporate solvent. Recrystallize from Ethanol or purify via flash chromatography.

Alternative "Green" Oxidant: For a metal-free, less toxic approach, use Sodium Metabisulfite (Na₂S₂O₅) in DMSO at 100°C. This method utilizes DMSO as the solvent and mild oxidant promoter, avoiding the toxic quinone waste of DDQ.

Method C: Orthoester Cyclization

Best for: Synthesis of 2-alkyl benzoxazoles (Methyl, Ethyl) under mild conditions.

Protocol 3: Acid-Catalyzed Orthoester Condensation

Standard Operating Procedure (SOP-BZ-03)

Materials:

-

2-Aminophenol (1.0 equiv)[1]

-

Triethyl orthoformate (for R=H) or Triethyl orthoacetate (for R=Me) (Excess as solvent or 1.2 equiv)

-

Catalyst: Sulfamic Acid (5 mol%) or BF₃·Et₂O.

Step-by-Step Workflow:

-

Mix: Combine 2-aminophenol and orthoester.

-

Catalysis: Add Sulfamic acid.

-

Reflux: Heat to reflux (typically 80–100°C depending on orthoester).

-

Distillation: If using excess orthoester, distill off the ethanol byproduct to drive equilibrium.

-

Isolation: Cool, dilute with water, and filter the precipitate.

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Method A (PPA) | Method B (Oxidative) | Method C (Orthoester) |

| Substrate Scope | Stable Acids | Diverse Aldehydes | Alkyl groups (via Orthoesters) |

| Temperature | 150–200°C | RT – 80°C | 80 – 100°C |

| Reaction Time | 2–4 Hours | 1–12 Hours | 1–3 Hours |

| Yield (Typical) | 70–90% | 60–85% | 85–95% |

| Key Risk | Charring/Degradation | Over-oxidation | Hydrolysis of orthoester |

Troubleshooting Guide

-

Problem: Low yield in Method A (PPA).

-

Problem: Product is an oil/sticky gum.

-

Problem: Incomplete conversion in Method B.

References

-

Soni, S., et al. (2023).[3] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

- Nguyen, T. B., et al. (2020). Sulfur-Promoted Synthesis of Benzoxazoles from 2-Aminophenols and Aldehydes.

-

Mane, V. S., et al. (2013).[7] Phospho sulfonic acid (PSA) catalyzed synthesis of benzoxazoles.[8] Synlett. (Cited via ResearchGate).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzoxazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: A Researcher's Guide to the Synthesis of Novel Schiff Bases from 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

Introduction: The Significance of Benzoxazole-Based Schiff Bases

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological and material science applications.[1][2] Its unique structure, considered an isostere of natural nucleic bases like guanine, allows for effective interaction with biological macromolecules.[2] When the versatile 2-amino-benzoxazole moiety is condensed with carbonyl compounds, it forms a class of compounds known as Schiff bases, or azomethines.[3][4] These resulting structures, characterized by a carbon-nitrogen double bond (-C=N-), are not merely synthetic curiosities; they are potent pharmacophores in their own right.

The incorporation of the azomethine group is critical to the biological activities observed in many Schiff bases, which span antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[4][5][6] Furthermore, their ability to form stable complexes with various metal ions makes them invaluable as ligands in coordination chemistry and catalysis.[7][8][9]

This guide provides a detailed protocol for the synthesis of novel Schiff bases using 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine as the primary amine precursor. The introduction of the methoxyethyl group at the 5-position offers a unique modulation of the electronic and steric properties of the benzoxazole core, potentially leading to derivatives with enhanced solubility, novel biological activities, or unique coordination properties. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step synthetic protocol, detail characterization methodologies, and offer insights based on extensive field experience.

The Chemistry: Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic condensation reaction involving a primary amine and a carbonyl compound (an aldehyde or ketone).[3][10][11] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[12]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[10][12]

-

Dehydration: The carbinolamine intermediate then eliminates a molecule of water to form the stable imine (Schiff base). This dehydration step is typically the rate-determining step and is effectively catalyzed by a mild acid.[10][13]

Causality Note: The use of an acid catalyst is a delicate balance. The acid protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (-OH₂⁺) and facilitating its removal as water. However, an excessively high concentration of acid is detrimental; it will protonate the starting amine, rendering it non-nucleophilic and halting the initial addition step.[13] Therefore, a catalytic amount, often a few drops of glacial acetic acid, is optimal.

Caption: Figure 1: General Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine and a representative aromatic aldehyde (e.g., 4-chlorobenzaldehyde). The procedure is broadly applicable to a variety of aromatic and heteroaromatic aldehydes.

Materials and Reagents

-

Starting Amine: 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

-

Aldehyde: 4-Chlorobenzaldehyde (or other substituted aromatic aldehyde)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[14]

-

Catalyst: Glacial Acetic Acid

-

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, TLC plates (silica gel 60 F₂₅₄), filtration apparatus (Büchner funnel), rotary evaporator.

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Synthesis Workflow.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine (e.g., 1.0 mmol) in 25 mL of absolute ethanol. Stir until a clear solution is obtained. Add the selected aromatic aldehyde (1.0 mmol, equimolar) to the solution.

-

Rationale: Using an equimolar ratio of reactants ensures efficient conversion. Ethanol is an excellent solvent for both reactants and facilitates the removal of the water byproduct as the reaction proceeds, especially under reflux.[15]

-

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Rationale: This catalytic amount of acid is sufficient to promote the dehydration of the carbinolamine intermediate without significantly protonating the starting amine.[16]

-

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring.

-

Scientist's Note: The reaction progress should be monitored periodically (e.g., every hour) using Thin-Layer Chromatography (TLC). A suitable mobile phase might be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 4-6 hours.

-

-

Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Often, the Schiff base product will precipitate out of the solution as a crystalline solid upon cooling. If precipitation is slow, it can be induced by placing the flask in an ice bath.

-

Trustworthiness Check: The formation of a precipitate is a strong initial indicator of successful product formation.

-

-

Work-up: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Rationale: Washing with cold solvent minimizes the loss of product, which may have slight solubility in the solvent at higher temperatures.

-

Purification

Recrystallization is the most effective method for purifying Schiff bases.[17]

-

Transfer the crude solid to a clean flask.

-

Add a minimum amount of a suitable hot solvent (ethanol is often a good choice) to just dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Purification Insight: While column chromatography can be used, it is advisable to use neutral alumina or silica gel deactivated with a base (like triethylamine) instead of standard silica gel. The inherent acidity of silica gel can hydrolyze the acid-sensitive azomethine bond, leading to decomposition of the product.[17][18]

Characterization and Data Validation

The structure and purity of the synthesized Schiff bases must be confirmed using standard spectroscopic techniques. The following table summarizes the expected data for a Schiff base derived from 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine.

| Technique | Characteristic Feature | Expected Result / Rationale | Reference |

| FT-IR (cm⁻¹) | Azomethine stretch (ν C=N) | A strong absorption band in the range of 1600-1660 cm⁻¹ . This confirms the formation of the imine bond. | [1] |

| Disappearance of N-H₂ | The characteristic N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should be absent in the product spectrum. | ||

| Disappearance of C=O | The strong carbonyl stretching band of the starting aldehyde (around 1680-1710 cm⁻¹) should be absent. | [19] | |

| ¹H-NMR (δ, ppm) | Azomethine proton (-N=CH-) | A characteristic singlet appearing in the downfield region, typically between 8.5 - 10.0 ppm . Its integration should correspond to one proton. | [1][19] |

| Aromatic Protons | Complex multiplet signals corresponding to the protons on the benzoxazole ring and the substituted aldehyde ring. | ||

| Methoxyethyl Protons | Signals for the -OCH₃ group (singlet, ~3.4 ppm) and the two -CH₂- groups (triplets, variable shifts). | ||

| Mass Spectrometry | Molecular Ion Peak ([M]⁺) | The spectrum should show a molecular ion peak (or [M+H]⁺ in ESI) that corresponds to the calculated molecular weight of the target Schiff base, confirming its identity. | [1] |

| UV-Visible | π → π* and n → π* transitions | Benzoxazole-conjugated Schiff bases typically exhibit strong absorption in the UV region (250-400 nm), which is useful for confirming the extended conjugated system. | [20][21][22] |

Applications in Research and Drug Development

Schiff bases derived from the benzoxazole scaffold are of significant interest to researchers in medicinal chemistry and material science.

-

Drug Development: These compounds serve as promising candidates for developing new therapeutic agents, with documented activities including antimicrobial, anticancer, anti-inflammatory, and anti-Alzheimer's properties.[4][23][24] The 5-(2-methoxyethyl) substituent may enhance pharmacokinetic properties.

-

Coordination Chemistry: The imine nitrogen and the benzoxazole nitrogen can act as donor atoms, making these compounds excellent ligands for forming metal complexes. These complexes have shown high catalytic activity in various organic reactions, such as esterification.[7][8][25]

-

Material Science: The extended π-conjugation in these molecules can give rise to interesting photophysical properties, such as fluorescence, making them candidates for use in organic dyes and sensors.[20][21]

Conclusion

The synthesis of Schiff bases from 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine is a straightforward and efficient process, yielding novel compounds with significant potential in diverse scientific fields. The protocol outlined in this guide is robust, reproducible, and grounded in established chemical principles. By understanding the underlying mechanism and paying close attention to purification and characterization, researchers can confidently synthesize and validate these valuable molecular scaffolds, paving the way for new discoveries in drug development and material science.

References

- Gautam, M. K., et al. (n.d.). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.

- IntechOpen. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace.

- da Silva, J. P., et al. (2011).

- Various Authors. (2024). How to purify Schiff base product?.

- SATHEE - IIT Kanpur. (n.d.). Chemistry Schiff Bases.

- Various Authors. (n.d.). Mechanism of Schiff base (imine) Formation.

- Wikipedia. (n.d.). Schiff base.

- World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES.

- ACS Publications. (2011). Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases. The Journal of Physical Chemistry A.

- Iraqi Journal of Science. (n.d.).

- MDPI. (2024).

- Google Patents. (n.d.).

- Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.

- YouTube. (2022).

- Taylor & Francis Online. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents.

- JETIR.org. (n.d.). SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY.

- Rasayan Journal of Chemistry. (2025).

- Research Journal of Pharmacy and Technology. (n.d.).

- Benchchem. (n.d.).

- ResearchGate. (n.d.).

- Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies.

- El-Nawawy, M. A., et al. (2011). SYNTHESIS, SPECTROSCOPIC, THERMAL STUDIES AND BIOLOGICAL ACTIVITY OF A NEW SULFAMETHOXAZOLE. SCHIFF BASE AND ITS COPPER COMPLEXES. International Journal of Pharmaceutical Sciences and Research.

- International Journal of Research and Review. (2022).

- PubMed. (2010). Synthesis and Anti-Inflammatory Activity of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides.

- NIH. (n.d.). Synthesis and characterization of Schiff's bases of sulfamethoxazole. PMC.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. SATHEE: Chemistry Schiff Bases [sathee.iitk.ac.in]

- 4. jetir.org [jetir.org]

- 5. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 6. rjptonline.org [rjptonline.org]

- 7. Schiff base - Wikipedia [en.wikipedia.org]

- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 9. WO2005035121A2 - Schiff base metal complexes for use as catalysts in organic synthesis - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. wjpsonline.com [wjpsonline.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. ijpsr.com [ijpsr.com]

- 20. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and anti-inflammatory activity of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Application Note: 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine as a Drug Discovery Scaffold

Part 1: Executive Summary & Strategic Rationale

The "Privileged" Scaffold Status

In modern medicinal chemistry, the 2-aminobenzoxazole core is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] It serves as a bioisostere for the adenine ring of ATP, making it an exceptional starting point for Kinase Inhibitors (targeting the ATP-binding hinge region).

The "Methoxyethyl" Advantage

While the core scaffold provides binding affinity, the 5-(2-methoxyethyl) substituent addresses a critical failure point in early drug discovery: Physicochemical Properties (ADME) .

-

Solubility: The ether oxygen in the methoxyethyl tail acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a pure alkyl chain (e.g., propyl).

-

Metabolic Stability: Unlike terminal hydroxyls, the methoxy cap prevents rapid glucuronidation while maintaining polarity.

-

Vector Placement: In many kinase binding pockets (e.g., VEGFR2, EGFR), the 5-position projects towards the solvent front, allowing this tail to modulate solubility without steric clashing in the active site.

Part 2: Chemical Profile & Properties[3][4]

Compound: 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine CAS: (Generic/Building Block) Molecular Formula: C10H12N2O2 Molecular Weight: 192.22 g/mol

Calculated Physicochemical Properties (Table 1)[5]

| Property | Value | Significance in Drug Design |

| cLogP | ~1.6 | Ideal for oral bioavailability (Lipinski's Rule of 5 compliant). |

| TPSA | ~55 Ų | Good membrane permeability (Target <140 Ų). |

| H-Bond Donors | 2 (Exocyclic NH₂) | Critical for Hinge Binding (interaction with backbone carbonyls). |

| H-Bond Acceptors | 3 (Ring N, Ring O, Ether O) | Ring N acts as the primary acceptor in the hinge region. |

| Rotatable Bonds | 3 | Low entropic penalty upon binding. |

Part 3: Strategic Application & Mechanism

Kinase Hinge Binding Mode

The 2-aminobenzoxazole motif binds to the hinge region of kinases via a "Donor-Acceptor" motif:

-

Acceptor: The Nitrogen (N3) of the oxazole ring accepts a hydrogen bond from the backbone NH of the kinase hinge.

-

Donor: The exocyclic amine (C2-NH2) donates a hydrogen bond to the backbone Carbonyl of the kinase hinge.

Pharmacophore Visualization (DOT Diagram)

Caption: Pharmacophore mapping of the scaffold. The core mimics Adenine, while the tail improves solubility.

Part 4: Experimental Protocols

Protocol A: Urea Library Synthesis (Kinase Inhibitor Focus)

Objective: Convert the primary amine into a urea linkage, a classic motif in kinase inhibitors (e.g., Sorafenib) to access the "DFG-out" pocket.

Reagents:

-

Scaffold: 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine (1.0 equiv)

-

Reactant: Diverse Isocyanates (R-NCO) (1.1 equiv)

-

Solvent: Anhydrous THF or Dichloromethane (DCM)

-

Base: Triethylamine (TEA) (0.5 equiv - optional, catalytic)

Step-by-Step Methodology:

-

Preparation: Dissolve 0.5 mmol of the scaffold in 2 mL of anhydrous THF in a 4 mL reaction vial.

-

Addition: Add 0.55 mmol (1.1 equiv) of the specific isocyanate dropwise at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

Self-Validating Step: Monitor by TLC (5% MeOH in DCM). The starting amine (polar, baseline) should disappear, and a less polar urea spot should appear.

-

-

Quenching: If isocyanate remains, add 0.1 mL of methanol.

-

Isolation: Evaporate solvent under reduced pressure.

-

Purification: Triturate the residue with cold diethyl ether. The urea product usually precipitates as a white/off-white solid. Filter and dry.

Yield Expectation: 75–90%

Protocol B: Amide Coupling (General Library)

Objective: Acylation of the exocyclic amine. Note: The 2-amino group is less nucleophilic than standard alkyl amines due to resonance with the benzoxazole ring. Standard EDC/NHS coupling may fail; stronger activation is required.

Reagents:

-

Scaffold (1.0 equiv)

-

Carboxylic Acid (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF[3]

Step-by-Step Methodology:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at RT to form the active ester.

-

Coupling: Add the 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine scaffold (1.0 equiv) to the mixture.

-

Heating: Heat the reaction to 50°C–60°C for 16 hours. (The elevated temperature is crucial to overcome the low nucleophilicity of the heteroaryl amine).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1).

-

Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Part 5: Library Generation Workflow

This workflow describes the high-throughput generation of a focused library using this scaffold.

Workflow Diagram (DOT)

Caption: Parallel synthesis workflow for generating a benzoxazole-based fragment library.

Part 6: References & Authoritative Grounding[7]

-

Privileged Structures in Drug Discovery:

-

Concept: 2-Aminobenzoxazoles are established bioisosteres for nucleotide bases.

-

Source: De Simone, et al. "2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Link

-

-

Synthetic Methodology (Isocyanate Coupling):

-

Solubility & Physicochemical Properties:

-

Kinase Inhibitor SAR (Benzoxazole Scaffolds):

Sources

- 1. 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides [organic-chemistry.org]

- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Patterns of Benzoxazol-2-amines

Executive Summary

Benzoxazol-2-amines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for nucleotide bases (adenine/guanine) and privileged scaffolds in antimicrobial and anticancer drug discovery. However, their structural characterization is often complicated by the presence of regioisomers (e.g., 3-aminobenzisoxazoles) and complex fragmentation pathways that differ between ionization modes.

This application note provides a definitive guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) behavior of benzoxazol-2-amines. It details specific fragmentation mechanisms—including the diagnostic loss of cyanamide (

Experimental Protocol

To ensure reproducibility and high-fidelity spectral data, the following workflow is recommended. This protocol is optimized for quadrupole time-of-flight (Q-TOF) or Orbitrap systems but is adaptable to triple quadrupoles.

Sample Preparation[1][2][3]

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO to create a 1 mg/mL stock.

-

Working Solution: Dilute stock 1:1000 in 50:50 Water:Methanol (

) containing 0.1% Formic Acid. Final concentration: ~1 µg/mL. -

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Liquid Chromatography (LC) Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (proton source for ESI).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-8 min: 5%

95% B (Linear ramp) -

8-10 min: 95% B (Wash)

-

Mass Spectrometry (MS) Settings

-

Ionization: ESI Positive Mode (

).[1] -

Capillary Voltage: 3500 V.

-

Desolvation Temperature: 350°C.[1]

-

Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV) is critical to observe both labile losses (

) and skeletal rearrangements (Ring opening). -

Mass Range:

50 – 500.

Fragmentation Mechanisms & Pathways[1][2][4][5][6][7]

The fragmentation of benzoxazol-2-amines under ESI-CID (Collision Induced Dissociation) conditions is driven by protonation at the ring nitrogen or the exocyclic amine. Three distinct pathways define its spectral fingerprint.

Pathway A: Cyanamide Elimination (Diagnostic)

This is the most specific pathway for 2-aminobenzoxazoles . The protonated molecule undergoes a rearrangement where the oxazole ring cleaves, expelling a neutral cyanamide molecule (

-

Mechanism: Protonation at N3

Ring opening -

Result: Formation of a phenol cation radical or related species (typically

93 for the unsubstituted parent).

Pathway B: Carbon Monoxide Loss (Ring Contraction)

Characteristic of the benzoxazole core . The oxazole ring opens, followed by the expulsion of carbon monoxide (CO, 28 Da).

-

Observation: A mass shift of -28 Da from the precursor or intermediate ions.

-

Significance: Confirms the presence of the phenolic oxygen within the ring.

Pathway C: Deamination

Loss of Ammonia (

Visualization of Fragmentation Pathways

Caption: Figure 1. ESI-MS/MS Fragmentation Tree for 2-Aminobenzoxazole (Parent m/z 135). The loss of cyanamide (42 Da) is the key diagnostic step.

Data Interpretation & Reference Table

The following table summarizes the theoretical and observed ions for the unsubstituted 2-aminobenzoxazole (

| Ion Identity | m/z (Theoretical) | Neutral Loss | Formula of Loss | Structural Interpretation |

| Precursor | 135.055 | - | - | Protonated Molecule |

| Fragment A | 118.029 | 17.026 | Deamination (Exocyclic amine cleavage) | |

| Fragment B | 107.060 | 27.995 | Oxazole ring cleavage (Benzoxazole core) | |

| Fragment C | 93.034 | 42.021 | Cyanamide loss (Specific to 2-amino position) | |

| Fragment D | 80.050 | 27.011 | Secondary fragmentation from Fragment B | |

| Fragment E | 65.039 | 28.000 | Secondary loss from Fragment C (Phenol |

Differentiation Strategy: Benzoxazole vs. Benzisoxazole

A common challenge in drug development is distinguishing 2-aminobenzoxazole from its isomer, 3-aminobenzisoxazole . Both have the same molecular formula (

The Decision Matrix

-

Check for m/z 93:

-

Present: Indicates loss of

(Cyanamide).[2] Strong evidence for 2-aminobenzoxazole . -

Absent: Suggests alternative core structure.

-

-

Check for N-O Cleavage (Benzisoxazole specific):

-

Benzisoxazoles typically undergo the Boulton-Katritzky rearrangement or direct N-O cleavage, often leading to an early loss of water (18 Da) or CO without the characteristic cyanamide loss.

-

Isomer Differentiation Workflow

Caption: Figure 2. Decision Tree for distinguishing 2-aminobenzoxazole from isoxazole isomers based on MS/MS spectral features.

References

-

BenchChem. (2025).[1][3] Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Retrieved from

-

Frański, R., et al. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles... studied by mass spectrometry. Journal of Mass Spectrometry. Retrieved from

-

Wang, J., et al. (2008). The fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry. Life Science Journal. (Demonstrates cyanamide loss mechanism). Retrieved from

-

Ogura, H., et al. (1970). Electron-impact fragmentation of N-substituted 2-aminobenzoxazoles. Journal of Mass Spectrometry. (Foundational EI mechanism). Retrieved from

-

Demmer, C. S., & Bunch, L. (2015).[4] Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry. Retrieved from

Sources

In vitro assay protocols involving 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

Technical Application Note: Pharmacological Profiling & Assay Development for 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

Executive Summary & Molecule Profile

5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine (CAS: 1373256-36-8) represents a specific subclass of the benzoxazol-2-amine privileged scaffold. In medicinal chemistry, this core is a recognized bioisostere of adenine and guanine, making it a frequent "hitter" against ATP-binding enzymes (Kinases, DNA Gyrase) and certain GPCRs (Adenosine, Melatonin receptors) [1].

The inclusion of the 2-methoxyethyl side chain at the C5 position is a strategic medicinal chemistry modification designed to enhance aqueous solubility and metabolic stability compared to the lipophilic parent scaffold. This Application Note provides a standardized workflow for researchers to profile this compound, specifically addressing its physicochemical handling, potential for assay interference (autofluorescence/aggregation), and validation in biochemical assays.

Compound Snapshot

| Property | Detail |

| IUPAC Name | 5-(2-methoxyethyl)-1,3-benzoxazol-2-amine |

| Molecular Weight | ~192.21 g/mol |

| Core Scaffold | 2-Aminobenzoxazole (Adenine Mimic) |

| Key Features | Intrinsic Fluorescence, Hydrogen Bond Donor/Acceptor (2-NH2), Solubilizing Tail (Methoxyethyl) |

| Primary Applications | Kinase Inhibitor Design, Melatonin Receptor Agonism, Amyloid Probe Development |

Core Directive: The Profiling Workflow

Before screening against specific biological targets, this compound must undergo "Assay Readiness" testing. Benzoxazole-2-amines are prone to autofluorescence and colloidal aggregation , which can generate false positives in high-throughput screens (HTS).

Figure 1: Sequential workflow for validating benzoxazole derivatives. Critical checkpoints (Steps 1 & 2) prevent false positives caused by precipitation or optical interference.

Protocol Section 1: Compound Handling & Solubility

Objective: To prepare a stable stock solution and determine the Critical Aggregation Concentration (CAC). Benzoxazoles are planar and stack easily; the methoxyethyl group aids solubility but does not eliminate aggregation risks.

Reagents:

-

Vehicle: Anhydrous DMSO (Sigma-Aldrich, HPLC grade).

-

Buffer: PBS (pH 7.4) + 0.01% Triton X-100 (Non-ionic detergent is critical to prevent aggregation).

Step-by-Step Protocol:

-

Stock Preparation: Dissolve 10 mg of compound in sufficient DMSO to create a 20 mM stock . Vortex for 60 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Checkpoint: Solution must be clear. If hazy, the compound is aggregating.

-

-

Kinetic Solubility Assay:

-

Prepare a 96-well clear plate.

-

Spike DMSO stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100, and 200 µM (keep DMSO constant at 1%).

-

Incubate for 2 hours at 25°C.

-

Read Absorbance at 620 nm (turbidity).

-

-

Data Analysis: An OD620 > 0.005 indicates precipitation. The "Safe Assay Concentration" is the highest concentration with baseline turbidity.

Expert Insight: If aggregation is observed < 10 µM, add 0.01% Triton X-100 or Brij-35 to your assay buffers. This disrupts promiscuous colloidal aggregates common to benzoxazole scaffolds [2].

Protocol Section 2: Intrinsic Fluorescence Characterization

Objective: Benzoxazoles are often fluorescent.[1] You must map the excitation/emission (Ex/Em) profile to avoid overlapping with assay reporters (e.g., DAPI, FITC).

Methodology:

-

Dilute compound to 10 µM in Assay Buffer.

-

Perform a 3D Spectral Scan using a multimode plate reader (e.g., Tecan/Biotek).

-

Excitation Range: 250 nm – 400 nm (Step: 5 nm).

-

Emission Range: 300 nm – 600 nm.

-

-

Expected Result: Benzoxazole-2-amines typically excite at ~290-310 nm and emit at ~350-400 nm (blue region).

-

Application:

-

Interference: If your biological assay uses a blue fluorophore (e.g., Coumarin substrate), this compound will cause high background. Switch to Red-shifted assays (e.g., AlexaFluor 647, TR-FRET) .

-

Protocol Section 3: Target Engagement (Kinase Inhibition)

Context: As an adenine bioisostere, the primary biological investigation for this molecule is ATP-competitive inhibition. The following protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., Lanthascreen™) to minimize interference from the compound's intrinsic fluorescence.

Assay Principle:

The compound competes with an ATP-competitive tracer (AlexaFluor 647) for binding to a Europium-labeled Kinase. Binding of the compound displaces the tracer, reducing the FRET signal.

Reagents:

-

Kinase: Recombinant Ser/Thr Kinase (e.g., Aurora A or generic panel).

-

Tracer: Kinase Tracer 236 (Invitrogen).

-

Antibody: Eu-anti-GST or Eu-anti-His.

-

Test Compound: 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine (diluted in DMSO).

Experimental Procedure:

-

Plate Setup: Use a 384-well white, low-volume plate.

-

Compound Addition: Add 100 nL of compound (10-point dose response, top conc 50 µM) via acoustic dispenser (Echo).

-

Master Mix: Add 5 µL of Kinase/Antibody mix in Kinase Buffer A. Incubate 15 min.

-

Tracer Addition: Add 5 µL of Tracer 236 (at Kd concentration).

-

Incubation: 60 minutes at Room Temperature (protected from light).

-

Detection: Read TR-FRET on a compatible reader.

-

Excitation: 340 nm (Europium).

-

Emission 1: 665 nm (Tracer - FRET signal).

-

Emission 2: 615 nm (Europium - Reference).

-

-

Calculation: Calculate Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound].

Figure 2: Competitive Binding Mechanism. The benzoxazole derivative displaces the tracer, breaking the energy transfer loop. This "Gain of Signal" (or loss of FRET) format is robust against the compound's intrinsic blue fluorescence.

Protocol Section 4: Metabolic Stability (Microsomal)

Objective: The methoxyethyl group is a potential site for O-dealkylation by Cytochrome P450s. This assay determines the compound's in vitro half-life (

-

Incubation:

-

Substrate: 1 µM Test Compound.

-

Enzyme: Liver Microsomes (Human/Mouse) at 0.5 mg/mL protein.

-

Cofactor: NADPH regenerating system.

-

-

Time Points: 0, 5, 15, 30, 45, 60 min.

-

Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Monitor Transition: Parent ion [M+H]+ ~193.1

Fragment (loss of methoxyethyl).

-

-

Calculation:

-

Plot ln(% Remaining) vs. Time.

-

Slope =

. - .

- .

-

References & Authority

-

Privileged Scaffolds: Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry 31.12 (1988): 2235-2246. Link

-

Aggregation/PAINS: Shoichet, B. K. "Screening in a spirit of haunting." Drug Discovery Today 11.13-14 (2006): 607-615. Link

-

Assay Guidance: Coussens, N. P., et al. "Assay Guidance Manual: Interference with Fluorescence and Absorbance." NCBI Bookshelf. Link

-

Kinase Profiling: "Lanthascreen™ Eu Kinase Binding Assay User Guide." ThermoFisher Scientific. Link

Disclaimer: This Application Note is for research use only. All chemical handling should be performed under a fume hood with appropriate PPE.

Sources

Improving reaction yields for 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine synthesis

Technical Support Center: Synthesis of 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine

Welcome to the technical support guide for the synthesis of 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. 2-Aminobenzoxazoles are privileged scaffolds in medicinal chemistry, appearing in compounds targeting a range of diseases.[1][2] Achieving high yields and purity can be challenging, and this guide provides field-proven insights and solutions to common experimental hurdles.

The focus of this guide is the modern and safer synthetic route using an electrophilic cyanating agent, which avoids the use of highly toxic reagents like cyanogen bromide (BrCN).[3][4][5][6] The primary reaction involves the cyclization of 2-amino-4-(2-methoxyethyl)phenol with a cyanating agent, typically in the presence of a Lewis acid catalyst.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identifying and resolving them.

Question 1: My reaction shows very low to no yield of the desired benzoxazole. What are the primary factors to investigate?

Answer: Low or nonexistent yield is the most common issue and typically points to one of three areas: starting material integrity, reaction conditions, or reagent activity.

-

Purity of Starting Materials: The purity of your substituted 2-aminophenol is critical.[7] 2-aminophenols are highly susceptible to air oxidation, which can lead to the formation of colored polymeric impurities that inhibit the reaction.[7]

-

Recommendation: Your starting material, 2-amino-4-(2-methoxyethyl)phenol, should be a pale, crystalline solid. If it has darkened, it should be purified, for example by recrystallization, before use.[7] It is also best practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation.[7]

-

-

Reagent Activity & Stoichiometry:

-

Cyanating Agent: We recommend using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safer alternative to BrCN.[3][4][5] Ensure it is pure and has not hydrolyzed.

-

Lewis Acid Catalyst: The use of a Lewis acid like Boron Trifluoride Etherate (BF₃·Et₂O) is crucial for activating the NCTS cyanating agent.[3][4] Without it, the cyano group is not sufficiently electrophilic for the nucleophilic attack by the aminophenol.[3][4] Ensure the BF₃·Et₂O is fresh and has not been deactivated by atmospheric moisture.

-

Stoichiometry: Using an excess of the cyanating agent (e.g., 1.5 equivalents) and the Lewis acid (e.g., 2.0 equivalents) relative to the aminophenol is often required to drive the reaction to completion.[3][4]

-

-

Reaction Conditions:

-

Temperature: This cyclization requires significant thermal energy. Refluxing in a high-boiling solvent like 1,4-dioxane is a common condition.[3][4] Insufficient temperature can lead to a stalled reaction.[7]

-

Solvent: The choice of solvent is critical. 1,4-Dioxane is often effective for this reaction.[3][4] Ensure the solvent is anhydrous, as water can react with the Lewis acid and other intermediates.

-

| Potential Cause | Troubleshooting Action | Rationale |

| Impure 2-Aminophenol | Purify starting material by recrystallization. Run reaction under N₂ or Ar. | Prevents interference from oxidation byproducts.[7] |

| Inactive Lewis Acid | Use a fresh, unopened bottle of BF₃·Et₂O. | BF₃·Et₂O is moisture-sensitive and loses activity over time. |

| Insufficient Activation | Ensure correct stoichiometry (e.g., 1.5 eq NCTS, 2.0 eq BF₃·Et₂O). | Drives the equilibrium towards the activated complex and subsequent product formation.[3][4] |

| Low Reaction Temperature | Ensure the reaction mixture is vigorously refluxing. | The cyclization step has a significant activation energy barrier.[7] |

Question 2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer: Side product formation diminishes your yield and complicates purification. The most likely side reactions involve self-reaction of the starting materials or incomplete cyclization.

-

Primary Culprit: Urea/Guanidine Formation. The activated cyano group can react with another molecule of the 2-aminophenol or with any water present, leading to the formation of urea or guanidine-like structures.

-

Solution: Ensure anhydrous conditions. The slow addition of the 2-aminophenol to the mixture of the Lewis acid and cyanating agent can sometimes minimize self-condensation.

-

-

Incomplete Cyclization: You may isolate the intermediate O-cyanate or the N-acylated intermediate if the final ring-closing step does not occur.

Question 3: My purification by column chromatography is difficult, and the isolated yield is much lower than the conversion observed by LC-MS. What can I do?

Answer: This is a common observation, especially with polar, nitrogen-containing heterocycles which can interact strongly with silica gel.[3][4]

-

Deactivate the Silica: Amines are basic and can streak or irreversibly bind to acidic silica gel. Pre-treating your silica gel with triethylamine (e.g., by including 0.5-1% Et₃N in your eluent system) can neutralize acidic sites and improve recovery.

-

Optimize Eluent System: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one for separating the product from polar impurities.

-

Consider Recrystallization: If the crude product is reasonably pure, recrystallization is an excellent alternative to chromatography for obtaining highly pure material and can sometimes lead to better recovery.

-

Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or acetone). Slowly add a cold anti-solvent (e.g., water or hexane) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Filter the resulting crystals and wash with cold anti-solvent.

-

Frequently Asked Questions (FAQs)

Question 1: What is the general mechanism for the synthesis of 2-aminobenzoxazoles using NCTS?

Answer: The reaction proceeds through a Lewis acid-catalyzed electrophilic cyanation followed by intramolecular cyclization. The mechanism involves three key steps[3][4]:

-

Activation of NCTS: The Lewis acid (BF₃·Et₂O) coordinates to the nitrogen of the cyano group on NCTS. This coordination withdraws electron density, making the cyano carbon highly electrophilic.

-

Nucleophilic Attack: The primary amino group of the 2-amino-4-(2-methoxyethyl)phenol acts as a nucleophile and attacks the activated cyano carbon. This is followed by the elimination of the N-phenyl-p-toluenesulfonamide group.

-

Intramolecular Cyclization: The hydroxyl group of the aminophenol then performs a nucleophilic attack on the electron-deficient carbon of the newly formed carbodiimide-like intermediate. This ring-closing step, followed by tautomerization during workup, yields the aromatic 2-aminobenzoxazole product.

Sources

- 1. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Preventing oxidation and degradation of benzoxazol-2-amine derivatives

Welcome to the technical support center for the handling and preservation of benzoxazol-2-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these valuable but sensitive compounds. Here, you will find practical advice, troubleshooting guides, and in-depth protocols to prevent the oxidation and degradation of your benzoxazol-2-amine derivatives, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of my benzoxazol-2-amine derivatives?

A1: Benzoxazol-2-amine derivatives are susceptible to degradation through several mechanisms, primarily:

-

Oxidation: The exocyclic amino group and the electron-rich heterocyclic system are prone to oxidation, especially when exposed to atmospheric oxygen, heat, light, or trace metal impurities. This can lead to the formation of colored byproducts and loss of compound activity. Aromatic amine antioxidants are effective at scavenging the free radicals that drive this process.[1][2]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the decomposition of the molecule.[3][4] All 2-substituted benzoxazole derivatives should be considered light-sensitive.[5]

-

Hydrolysis: The benzoxazole ring can undergo hydrolytic cleavage, particularly in acidic or basic solutions, to yield 2-aminophenol derivatives. The stability is highly dependent on the pH of the medium.

Q2: I've noticed my sample changing color over time. What does this indicate?

A2: A change in color, often to yellow, brown, or even dark purple, is a common indicator of oxidative degradation. Aromatic amines can form highly colored quinone-imine or polymeric species upon oxidation.[6] If you observe a color change, it is crucial to reassess your storage and handling procedures.

Q3: Can the substituents on the benzoxazole ring or the amino group affect the stability of the compound?

A3: Absolutely. The electronic properties of the substituents play a significant role. Electron-donating groups on the benzoxazole ring can increase the electron density of the heterocyclic system, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups might enhance stability in some cases.[7] The nature of the substituents on the exocyclic amino group also influences its basicity and susceptibility to oxidation.

Q4: What is the single most important step I can take to prevent degradation?

A4: The most critical step is to minimize exposure to atmospheric oxygen. Storing your compounds under an inert atmosphere (e.g., argon or nitrogen) is paramount for long-term stability.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.